![molecular formula C18H21N3O2S B2737636 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1798529-15-3](/img/structure/B2737636.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fused Pyrazolo Thiazoles and Thiazines
The compound is a part of the pyrazolo[3,4-d]thiazoles and pyrazolo[4,3-d]thiazines family . These compounds are synthesized via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
Medicinal Chemistry
The 1,3-thiazole or 1,4-thiazine rings, including fused with azoles, are structural subunits of numerous compounds valuable in medicinal chemistry . The development of new antitumor agents based on thiazines and thiazoles is of special interest for many academic and industrial research laboratories .
Inhibitors of Topoisomerase II Alpha
Some derivatives of pyrazolo[3,4-d]thiazole or pyrazolo[3,4-d][1,4]thiazine have been studied for anticancer activity as topoisomerase II alpha inhibitors .
Inhibitors of Hh Signalling Cascade
Some derivatives of pyrazolo[3,4-d]thiazole or pyrazolo[3,4-d][1,4]thiazine have been studied as inhibitors of an Hh signalling cascade .
In Vitro Cytotoxic Activity
A new series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
Free Radical Scavenging Activity
Pyrazolo[3,4-d]pyrimidines have been studied for their free radical scavenging activity .
CDK2 Inhibition
CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed .
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(15-13-19-21-8-4-11-23-18(15)21)20-9-7-16(24-12-10-20)14-5-2-1-3-6-14/h1-3,5-6,13,16H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKAAAOKOHPDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(SCC3)C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone |
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